2-(p-Octylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-octylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPLPANNDEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865310 | |
| Record name | 2-(4-Octylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-89-9, 26636-32-8 | |
| Record name | 4-Octylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxylated 4-octylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26636-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Octylphenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Octylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-octylphenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(p-Octylphenoxy)ethanol, also known as Nonidet P-40, is a nonionic surfactant widely used in various scientific and industrial applications. Its unique amphiphilic structure, comprising a hydrophilic hydroxyl group and a hydrophobic octyl chain, allows it to interact effectively with both aqueous and non-aqueous environments. This compound has gained attention for its potential biological activities, particularly in the fields of cell biology and pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Detergent Properties : As a nonionic detergent, it is effective in solubilizing membrane proteins and disrupting lipid bilayers.
- Cell Membrane Interaction : It can alter the permeability of cell membranes, which may influence cellular processes.
- Potential Antimicrobial Effects : Some studies suggest that it may have antimicrobial properties, although this area requires further investigation.
The biological activity of this compound is primarily attributed to its surfactant properties. It interacts with lipid membranes, leading to:
- Membrane Disruption : The hydrophobic tail integrates into lipid bilayers, disrupting their integrity and potentially leading to cell lysis.
- Protein Solubilization : It facilitates the extraction of membrane proteins by solubilizing lipid-protein complexes.
Study 1: Membrane Protein Extraction
A study evaluated the efficiency of this compound in extracting membrane proteins from E. coli. The results demonstrated that it significantly improved protein yield compared to traditional methods.
| Surfactant | Protein Yield (mg/mL) |
|---|---|
| This compound | 5.6 |
| Triton X-100 | 3.8 |
| SDS | 1.5 |
This indicates that this compound is a superior choice for membrane protein extraction due to its mild nature and effectiveness.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The results suggested moderate antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
While these findings are promising, further studies are needed to fully elucidate its antimicrobial mechanisms and potential applications in clinical settings.
Applications in Research and Industry
This compound is widely utilized in:
- Biotechnology : For protein purification and membrane studies.
- Pharmaceuticals : As an excipient in drug formulations due to its ability to enhance solubility.
- Cosmetics : As an emulsifier and stabilizer in various formulations.
Scientific Research Applications
Biological Applications
Cell Membrane Permeabilization
- Application : Triton X-100 is used to permeabilize eukaryotic cell membranes in various biological assays.
- Case Study : In a study involving the extraction of membrane proteins, Triton X-100 was found to solubilize proteins effectively while maintaining their native state, which is crucial for subsequent biochemical analyses .
Vaccine Formulation
- Application : This surfactant serves as an ingredient in several influenza vaccines, enhancing the stability and efficacy of the vaccine formulations.
- Case Study : Research has shown that Triton X-100 can improve the immunogenicity of vaccines by facilitating the proper presentation of antigens to the immune system .
Environmental Applications
Biodegradation Enhancement
- Application : Triton X-100 has been employed to enhance the biodegradation of hydrophobic pollutants by modifying microbial uptake mechanisms.
- Case Study : A study demonstrated that the presence of Triton X-100 significantly increased the degradation rates of phenanthrene by Mycobacteria, indicating its potential in bioremediation strategies .
Industrial Applications
Surfactant in Cleaning Products
- Application : Triton X-100 is widely used as a surfactant in household cleaning products due to its excellent wetting and emulsifying properties.
- Data Table :
| Product Type | Concentration (%) | Functionality |
|---|---|---|
| Household Cleaners | 0.5 - 5 | Emulsification and wetting agent |
| Industrial Cleaners | 1 - 10 | Degreasing and surface tension reduction |
Analytical Chemistry
Protein Extraction and Analysis
- Application : In analytical chemistry, Triton X-100 is utilized in protein extraction protocols and assays due to its ability to solubilize membrane proteins.
- Case Study : A dual-mode immunoassay for detecting hormonal levels incorporated Triton X-100 to enhance assay sensitivity and specificity, demonstrating its utility in biochemical diagnostics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Functional Groups
The following table highlights key structural differences between 2-(p-octylphenoxy)ethanol and related alkylphenol ethoxylates (APEOs):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain | Ethylene Oxide (EO) Units | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₆O₂ | 250.38 | Octyl (C₈) | 1 | Phenoxy, primary alcohol |
| 2-[2-(p-Octylphenoxy)ethoxy]ethanol | C₁₈H₃₀O₃ | 294.44 | Octyl (C₈) | 2 | Phenoxy, secondary alcohol |
| Octylphenoxy polyethoxyethanol | C₂₂H₃₈O₅ | 382.54 | Octyl (C₈) | 4–5 | Phenoxy, polyether chain |
| 2-(Isononylphenoxy)ethanol | C₁₇H₂₈O₂ | 264.42 | Isononyl | 1 | Branched alkyl, primary alcohol |
Key Observations :
- Ethylene Oxide Units: Increasing EO units (e.g., 2-[2-(p-octylphenoxy)ethoxy]ethanol) enhance hydrophilicity and solubility in aqueous media compared to this compound .
- Alkyl Chain Branching: 2-(Isononylphenoxy)ethanol has a branched isononyl group, increasing its hydrophobic character and reducing biodegradability compared to linear octyl chains .
Solubility and Physicochemical Properties
Data from the Handbook of Aqueous Solubility Data :
| Compound Name | Solubility in Water (g/L, 20–25°C) | Melting Point (°C) | Log P (Octanol-Water) |
|---|---|---|---|
| This compound | 0.013–0.015 | Not reported | ~4.2 (estimated) |
| 4-Octylphenol diethoxylate | 0.0132 | Not reported | ~3.8 |
| Octylphenoxy polyethoxyethanol | >50 (highly soluble) | Liquid at RT | ~1.5 |
Notes:
- Higher EO units (e.g., in Octylphenoxy polyethoxyethanol) drastically increase water solubility due to extended polyether chains .
- This compound’s low solubility (~0.013 g/L) limits its use in aqueous systems without co-solvents .
Functional and Environmental Performance
- Surfactant Efficiency: Octylphenoxy polyethoxyethanol (e.g., Triton X-305) outperforms this compound in forming stable micelles due to its longer EO chain .
- Biodegradation: Branched derivatives like 2-(isononylphenoxy)ethanol persist longer in the environment compared to linear-chain analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(p-Octylphenoxy)ethanol, and what are their yield limitations?
- Methodology : The compound is typically synthesized via nucleophilic substitution between p-octylphenol and ethylene oxide or halogenated ethanol derivatives. For example, reacting p-octylphenol with 2-chloroethanol in the presence of a base (e.g., NaOH) under reflux conditions. Yields (~60–75%) depend on solvent polarity (e.g., toluene vs. DMF) and temperature control (80–120°C). Purification often involves vacuum distillation or column chromatography using silica gel with ethyl acetate/hexane mixtures .
- Characterization : Confirm structure via H/C NMR (key peaks: δ 1.2–1.5 ppm for octyl chain, δ 3.6–4.0 ppm for ethoxy groups) and FTIR (C-O-C stretch at ~1100 cm). Mass spectrometry (ESI-MS) can verify molecular ion peaks at m/z 294.44 (CHO) .
Q. How do physicochemical properties (e.g., solubility, vapor pressure) of this compound influence its application in biological assays?
- Solubility : The compound is sparingly soluble in water (4.48 × 10 mol/L at 20°C) but miscible with organic solvents like chloroform or DMSO. This necessitates emulsion-based formulations (e.g., using Tween-80) for cell culture studies .
- Vapor Pressure : Low volatility (estimated <0.02 mmHg at 25°C) reduces inhalation risks but requires closed-system handling to prevent aerosolization during high-temperature reactions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?
- Contradiction Analysis : Variations arise from impurities (e.g., unreacted p-octylphenol) or measurement techniques (gravimetric vs. UV-Vis). Validate purity via HPLC (C18 column, methanol/water mobile phase). Perform solubility tests under controlled humidity and temperature (±0.1°C) using a saturation shake-flask method .
- Computational Aid : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. For example, δ ≈ 16.5 MPa aligns with toluene (δ = 18.0) but not acetone (δ = 15.5) .
Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-ethoxylated derivatives) during synthesis?
- Experimental Design :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
- Kinetic Control : Use stoichiometric excess of p-octylphenol (1:1.2 molar ratio) and monitor reaction progress via TLC (R = 0.4 in 20% ethyl acetate/hexane).
- Temperature Gradients : Lower temperatures (60–80°C) reduce ethoxylation side reactions. Post-synthesis, employ fractional crystallization from hexane to isolate the mono-ethoxylated product .
Q. What advanced analytical techniques are critical for studying this compound’s interactions with lipid bilayers in drug delivery systems?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to model membranes (e.g., DPPC liposomes).
- DSC Analysis : Measure phase transition temperatures to assess bilayer disruption (e.g., shift in T from 41°C to 37°C).
- MD Simulations : Use GROMACS to model insertion dynamics, focusing on octyl chain penetration into hydrophobic lipid tails .
Safety & Handling Considerations
- Toxicity : Classified as a Category 2 skin irritant. Use PPE (nitrile gloves, goggles) and work in fume hoods.
- Environmental Precautions : Avoid discharge into waterways; collect waste in sealed containers for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
